8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(Quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The quinoline moiety in this compound adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of quinoline derivatives with appropriate amines and carbonyl compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve the desired product with high yield .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-(Quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the quinoline moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-(Quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate ion channels and neurotransmitter receptors in the brain. This modulation helps stabilize neuronal activity and prevent seizures. The quinoline moiety plays a crucial role in binding to these targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but has different substituents, leading to variations in biological activity.
Uniqueness: 8-(Quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific quinoline substitution, which imparts distinct biological properties. Its potential as an anticonvulsant agent sets it apart from other spiro compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
8-quinolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-14-16(19-15(22)18-14)6-9-20(10-7-16)13-5-8-17-12-4-2-1-3-11(12)13/h1-5,8H,6-7,9-10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNNSZRERGQPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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